molecular formula C19H23N3O2 B6424144 N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide CAS No. 2034356-19-7

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide

Cat. No.: B6424144
CAS No.: 2034356-19-7
M. Wt: 325.4 g/mol
InChI Key: NLYQAAJBJQUUCI-UHFFFAOYSA-N
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Description

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide is a chemical compound with a complex structure that includes a pyrimidine ring, a cyclopropyl group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction, followed by the attachment of the phenylbutanamide moiety through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and genetic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]oxolane-2-carboxamide
  • N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a cyclopropyl group and a phenylbutanamide moiety.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-16(14-6-4-3-5-7-14)19(24)20-10-11-22-13-21-17(12-18(22)23)15-8-9-15/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYQAAJBJQUUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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